molecular formula C18H19N5O3S B2826384 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 880802-36-8

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2826384
CAS No.: 880802-36-8
M. Wt: 385.44
InChI Key: QWANBSPXRGYFOL-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a 4-amino-5-phenyl-1,2,4-triazole core linked via a sulfanyl group to an N-(2,4-dimethoxyphenyl)acetamide side chain. The 2,4-dimethoxyphenyl group may influence solubility and receptor binding compared to other aryl substituents, as seen in related compounds .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-13-8-9-14(15(10-13)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWANBSPXRGYFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a derivative of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N5OSC_{19}H_{21}N_{5}OS, with a molecular weight of 367.47 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H21N5OSC_{19}H_{21}N_{5}OS
Molecular Weight367.47 g/mol
IUPAC NameThis compound
PurityTypically 95%

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The 1,2,4-triazole core has been integrated into various therapeutic agents known for their efficacy against a range of pathogens.

  • Mechanism of Action : Triazoles often inhibit fungal and bacterial growth by interfering with nucleic acid synthesis and disrupting cell wall integrity. Studies have shown that compounds with the triazole structure can inhibit DNA-gyrase, an essential enzyme for bacterial DNA replication .
  • Case Studies :
    • A study by Muthal et al. (2010) demonstrated that derivatives of 4-amino-5-aryl-4H-triazole exhibited potent antibacterial activity against E. coli and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
    • Gadegoni et al. (2013) reported that specific triazole derivatives displayed significant antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis, indicating potential as new therapeutic agents .

Other Biological Activities

Beyond antibacterial effects, triazole derivatives have been investigated for various other biological activities:

  • Antifungal : The compound's structure suggests potential antifungal properties similar to established triazoles like itraconazole and voriconazole.
  • Anticancer : Research indicates that some triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory : Some derivatives have exhibited anti-inflammatory properties in preclinical models, suggesting additional therapeutic applications .

Summary of Findings

Activity TypeObservations
AntibacterialEffective against E. coli, Bacillus subtilis; MICs comparable to ceftriaxone
AntifungalPotential based on structural similarity to known antifungals
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryDemonstrated effects in animal models

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol acetamides are highly dependent on substituents at the triazole ring (positions 4 and 5) and the aryl group in the acetamide moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Triazole Substituents Acetamide Aryl Group Key Activities References
Target Compound 4-amino-5-phenyl 2,4-dimethoxyphenyl Not explicitly reported (inferred: potential anti-inflammatory/anti-exudative)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-amino-5-furan-2-yl Varied (study used 10 mg/kg dose) Anti-exudative activity (47% reduction vs. diclofenac’s 52%)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl-5-pyridin-3-yl 4-ethylphenyl Orco channel agonist (EC₅₀ = 3.2 μM)
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 4-ethyl-5-pyridin-4-yl 4-isopropylphenyl Orco agonist (EC₅₀ = 1.8 μM)
2-[[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-amino-5-(4-chlorophenyl) 4-phenoxyphenyl Not explicitly reported; chloro substituent may enhance lipophilicity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl-5-furan-2-yl 2,4-difluorophenyl Fluorine substituents likely improve metabolic stability

Physicochemical and Spectral Properties

  • NMR Data : Analogs with furan-2-yl substituents () show characteristic ¹H NMR signals at δ 6.4–7.2 ppm for aromatic protons, while methoxy groups (e.g., target compound) would exhibit singlets near δ 3.8–4.0 ppm .
  • Lipophilicity : Chlorophenyl () and trifluoromethyl () groups increase logP values, whereas methoxy groups (target compound) balance hydrophilicity and membrane permeability .

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